molecular formula C9H12N2O2 B8521447 2-amino-6-methylisonicotinic acid ethyl ester

2-amino-6-methylisonicotinic acid ethyl ester

Cat. No.: B8521447
M. Wt: 180.20 g/mol
InChI Key: PYQQKNHPNDWBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-methylisonicotinic acid ethyl ester is a chemical compound with the molecular formula C₉H₁₂N₂O₂ It is a derivative of isonicotinic acid and features an ethyl ester group, an amino group, and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-methylisonicotinate typically involves the esterification of 6-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting ethyl 6-methylnicotinate is then subjected to amination using ammonia or an amine source under controlled conditions to yield ethyl 2-amino-6-methylisonicotinate .

Industrial Production Methods

Industrial production of ethyl 2-amino-6-methylisonicotinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methylisonicotinic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of ethyl 2-amino-6-methylisonicotinate.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-amino-6-methylisonicotinic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-methylisonicotinate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-amino-6-methylisonicotinic acid ethyl ester can be compared with other similar compounds such as:

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 2-amino-6-methylpyridine-4-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-6(2)11-8(10)5-7/h4-5H,3H2,1-2H3,(H2,10,11)

InChI Key

PYQQKNHPNDWBER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)C)N

Origin of Product

United States

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